

Commercial Suppliers and Technical Guide for 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	9-[2-
Compound Name:	(Diethylphosphonomethoxy)propyl
	-d6] Adenine

Cat. No.: B561976

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine**, a deuterated analog of a key antiviral compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, key chemical properties, and its application in bioanalytical methods. This document also outlines the mechanism of action of its non-deuterated counterpart, Tenofovir, and provides exemplary experimental protocols.

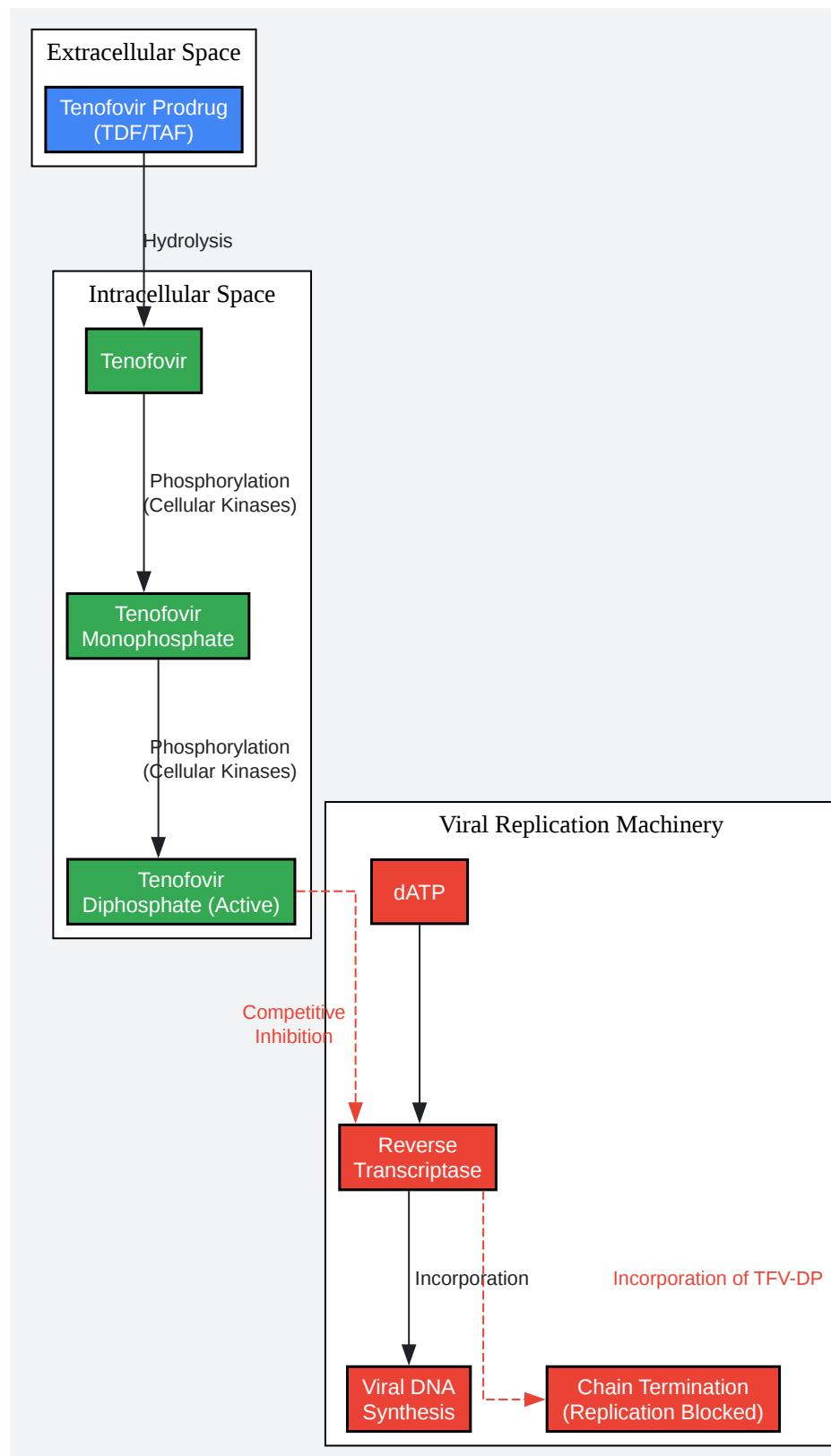
Introduction to 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine (d6-Tenofovir Diethyl Ester) is a stable isotope-labeled version of 9-[2-(Diethylphosphonomethoxy)propyl] Adenine, a close analog of Tenofovir. The primary application of this deuterated compound is as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise measurement of Tenofovir and its prodrugs in biological matrices.^[1] The incorporation of six deuterium atoms provides a distinct mass shift, allowing for its differentiation from the non-labeled analyte while maintaining nearly identical chemical and

physical properties.[\[1\]](#) This ensures accurate quantification by correcting for variations during sample preparation and analysis.[\[1\]](#)

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer **9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine** for research purposes. The following table summarizes the key information and product specifications from prominent vendors.


Supplier	Product /Catalog ue No.	CAS Number	Molecul ar Formula	Molecul ar Weight (g/mol)	Appeara nce	Storage	Purity
Pharmaffiliates	PA STI 031550	1020719-38-3	C ₁₃ H ₁₆ D ₆ N ₅ O ₄ P	349.36	White Solid	2-8°C Refrigerator	Not specified
Toronto Research Chemicals (TRC)		D444752	1020719-38-3	C ₁₃ H ₁₆ D ₆ N ₅ O ₄ P	349.36	Not specified	Not specified
Santa Cruz Biotechnology	sc-220002	1020719-38-3	C ₁₃ H ₁₆ D ₆ N ₅ O ₄ P	349.36	Not specified	Not specified	Not specified
LGC Standards	TRC-D444752-10MG	1020719-38-3	C ₁₃ H ₁₆ D ₆ N ₅ O ₄ P	349.36	Not specified	Not specified	>95% (HPLC) [2]
Alfa Chemistry	Not specified	1020719-38-3	Not specified	Not specified	Not specified	Not specified	Not specified

Note: Product specifications are subject to change and should be confirmed with the supplier. The unlabelled version has the CAS number 180587-75-1.[\[3\]](#)

Mechanism of Action: Inhibition of Viral Replication

The non-deuterated parent compound, Tenofovir, is a potent nucleotide analog reverse transcriptase inhibitor (NtRTI).^{[4][5]} Its mechanism of action is central to its antiviral activity against retroviruses like HIV and hepadnaviruses such as Hepatitis B.^{[4][5]}

Tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) are prodrugs that, after oral administration, are converted to Tenofovir.^{[6][7]} Inside the target cells, Tenofovir is phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).^{[7][8]} TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase.^[6] It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP), and gets incorporated into the newly forming viral DNA strand.^[8] However, Tenofovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis and replication.^{[4][7]}

[Click to download full resolution via product page](#)

Caption: Intracellular activation of Tenofovir and inhibition of viral reverse transcriptase.

Experimental Protocols

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is primarily used as an internal standard (IS) for the quantification of Tenofovir in biological samples. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Quantification of Tenofovir in Human Plasma using LC-MS/MS

This protocol is adapted from validated methods for Tenofovir quantification in human plasma. [\[9\]](#)[\[10\]](#)[\[11\]](#)

4.1.1. Materials and Reagents

- **9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine** (Internal Standard)
- Tenofovir (Analyte)
- Human Plasma (blank, calibration standards, and quality control samples)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic Acid (LC-MS grade)
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX) or protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile)

4.1.2. Sample Preparation (Solid Phase Extraction)[\[10\]](#)


- To 200 μ L of plasma, add the internal standard solution (**9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine**).
- Acidify the samples with 200 μ L of 4% phosphoric acid in water.

- Vortex and centrifuge the samples.
- Condition the SPE plate with 200 μL of methanol followed by 200 μL of water.
- Load the supernatant onto the SPE plate.
- Wash the plate with an appropriate solvent (e.g., 0.1% formic acid in water, followed by methanol).
- Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
- Evaporate the eluent to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumentation and Conditions[\[10\]](#)

- LC System: High-performance liquid chromatography system
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Column: C18 reversed-phase column (e.g., Phenomenex Synergi 4 μm Polar-RP, 50 x 2 mm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 400 $\mu\text{L}/\text{min}$
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, and then re-equilibrating to the initial conditions.
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)

- MRM Transition for Tenofovir: m/z 288.0 → 176.1[11]
- MRM Transition for **9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine**: The precursor ion will be shifted by +6 Da (m/z 350.4), and the product ion will depend on the fragmentation pattern, which should be determined experimentally.

[Click to download full resolution via product page](#)

Caption: General workflow for bioanalytical quantification using a deuterated internal standard.

In Vitro Antiviral Activity Assay

This protocol outlines a general method to determine the in vitro antiviral activity of Tenofovir.

4.2.1. Cell Lines and Viruses

- Human cell lines susceptible to the virus of interest (e.g., MT-2 cells or peripheral blood mononuclear cells (PBMCs) for HIV-1).[12]
- Laboratory or clinical isolates of the virus.[12]

4.2.2. Assay Procedure[12]

- Seed the cells in 96-well plates at an appropriate density.
- Prepare serial dilutions of Tenofovir.
- Add the diluted compound to the cells.
- Infect the cells with a standardized amount of the virus.
- Incubate the plates for a period that allows for viral replication (e.g., 5-7 days).

- Measure a marker of viral replication, such as reverse transcriptase activity in the cell supernatant or the expression of a viral antigen.
- Calculate the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%.

Conclusion

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is an essential tool for the accurate bioanalytical quantification of Tenofovir. Its use as an internal standard in LC-MS/MS methods is critical for pharmacokinetic studies and therapeutic drug monitoring in both research and clinical settings. Understanding the mechanism of action of Tenofovir provides the rationale for its use as a potent antiviral agent. The protocols provided herein serve as a guide for researchers to develop and implement robust analytical methods and to assess the antiviral efficacy of this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical Toxicology Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 7. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]

- 10. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b561976#commercial-suppliers-of-9-2-diethylphosphonomethoxy-propyl-d6-adenine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com